molecular formula C32H26CoLi2N10O8S2 B12808383 Einecs 267-695-2 CAS No. 67906-23-4

Einecs 267-695-2

Cat. No.: B12808383
CAS No.: 67906-23-4
M. Wt: 815.6 g/mol
InChI Key: KNSKHSNLDCUPHS-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Einecs 267-695-2 involves multiple steps, typically starting with the coordination of cobalt with organic ligands. The reaction conditions often include the use of lithium salts to stabilize the complex. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Einecs 267-695-2 undergoes various chemical reactions, including:

Scientific Research Applications

Einecs 267-695-2 has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Einecs 267-695-2 involves its interaction with molecular targets such as enzymes and DNA. The cobalt center can coordinate with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt DNA replication, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Einecs 267-695-2 can be compared with other cobalt-based organometallic compounds:

Properties

CAS No.

67906-23-4

Molecular Formula

C32H26CoLi2N10O8S2

Molecular Weight

815.6 g/mol

IUPAC Name

dilithium;4-azanidylsulfonyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenolate;cobalt(2+)

InChI

InChI=1S/2C16H14N5O4S.Co.2Li/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H2-,17,19,22,24,25);;;/q2*-1;+2;2*+1/p-2

InChI Key

KNSKHSNLDCUPHS-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.[Co+2]

Origin of Product

United States

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